molecular formula C12H10ClFN2O5S2 B15313957 2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate

2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate

Cat. No.: B15313957
M. Wt: 380.8 g/mol
InChI Key: CFCUFJOLLVPGIV-UHFFFAOYSA-N
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Description

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of amino, chlorophenyl, sulfamoyl, and sulfurofluoridate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzenesulfonamide with 2-amino-4-chlorophenol under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuryl fluoride to yield the final compound. The reaction conditions often require controlled temperature and pH, along with the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The reactions typically require specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-amino-4-chlorophenyl sulfamoyl derivatives
  • Sulfurofluoridate analogs
  • Chlorophenyl sulfonamides

Uniqueness

2-amino-4-[(2-chlorophenyl)sulfamoyl]phenyl sulfurofluoridate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClFN2O5S2

Molecular Weight

380.8 g/mol

IUPAC Name

2-amino-4-[(2-chlorophenyl)sulfamoyl]-1-fluorosulfonyloxybenzene

InChI

InChI=1S/C12H10ClFN2O5S2/c13-9-3-1-2-4-11(9)16-22(17,18)8-5-6-12(10(15)7-8)21-23(14,19)20/h1-7,16H,15H2

InChI Key

CFCUFJOLLVPGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OS(=O)(=O)F)N)Cl

Origin of Product

United States

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